molecular formula C7H8N2O5 B6266953 methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate CAS No. 2649087-67-0

methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate

Cat. No. B6266953
CAS RN: 2649087-67-0
M. Wt: 200.1
InChI Key:
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Description

Methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate, commonly referred to as M2DM, is an organic compound that has been widely studied in recent years due to its potential applications in various scientific research fields. It is a derivative of imidazolidinone, a five-membered heterocyclic compound that is used in a variety of organic syntheses. M2DM has been found to exhibit a wide range of properties, including antimicrobial, antioxidant, and anti-inflammatory activities.

Scientific Research Applications

M2DM has been studied extensively in the field of scientific research due to its potential applications in various areas. It has been found to exhibit antimicrobial, antioxidant, and anti-inflammatory activities, making it a potential candidate for use in drug development. Additionally, it has also been studied for its potential use as a catalyst in organic syntheses, as well as its potential applications in the field of biotechnology.

Mechanism of Action

M2DM is believed to act as an antioxidant due to its ability to scavenge free radicals and reduce oxidative stress. It is also believed to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it is believed to exhibit antimicrobial activity by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects
M2DM has been found to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as reduce oxidative stress and inflammation. Additionally, it has been found to have a positive effect on the cardiovascular system, as well as the immune system.

Advantages and Limitations for Lab Experiments

M2DM has several advantages for use in laboratory experiments. It is easy to synthesize, and has been found to be stable in aqueous solutions. Additionally, it is non-toxic and has a low cost of production. However, it also has some limitations, such as its limited solubility in organic solvents and its relatively low reactivity.

Future Directions

M2DM has a wide range of potential future applications in the field of scientific research. It could be used as a catalyst in organic syntheses, as well as a potential drug candidate for the treatment of various diseases. Additionally, its antioxidant and anti-inflammatory properties could be further explored for use in the treatment of various conditions. It could also be studied for its potential applications in the field of biotechnology, such as gene therapy and protein engineering. Finally, its potential applications in the field of nanotechnology could be explored, as it has been found to exhibit a wide range of properties.

Synthesis Methods

M2DM can be synthesized through several different methods, depending on the desired end product. One method involves the reaction of 2-methoxyacetaldehyde and 2,5-dioxoimidazolidin-4-ylidene in an aqueous medium, followed by the addition of methyl iodide. This reaction is known as the Williamson ether synthesis. Another method involves the reaction of 2-methoxyacetaldehyde and 2,5-dioxoimidazolidin-4-ylidene in an aqueous medium, followed by the addition of methyl bromide. This reaction is known as the Grignard reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(2,5-dioxoimidazolidin-4-ylidene)-2-methoxyacetate involves the reaction of 2,5-dioxoimidazolidine-4-carboxylic acid with methoxyacetic anhydride in the presence of a catalyst.", "Starting Materials": [ "2,5-dioxoimidazolidine-4-carboxylic acid", "Methoxyacetic anhydride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2,5-dioxoimidazolidine-4-carboxylic acid in a suitable solvent.", "Step 2: Add the catalyst to the solution and stir for a few minutes.", "Step 3: Slowly add methoxyacetic anhydride to the solution while stirring continuously.", "Step 4: Heat the reaction mixture to a suitable temperature and maintain it for a specific time.", "Step 5: Cool the reaction mixture and add a suitable solvent to it.", "Step 6: Isolate the product by filtration or any other suitable method.", "Step 7: Purify the product by recrystallization or any other suitable method." ] }

CAS RN

2649087-67-0

Molecular Formula

C7H8N2O5

Molecular Weight

200.1

Purity

90

Origin of Product

United States

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